REACTION_CXSMILES
|
Cl[C:2]([O:4][CH3:5])=[O:3].[F:6][C:7]([F:11])([F:10])[CH2:8][OH:9].N1C=CC=CC=1>ClCCl>[C:2](=[O:3])([O:9][CH2:8][C:7]([F:11])([F:10])[F:6])[O:4][CH3:5]
|
Name
|
|
Quantity
|
219 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
233.5 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
225 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature in the dry box overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in a freezer before use), with magnetic stirring
|
Type
|
WASH
|
Details
|
was washed with 5% HCl (300 mL)
|
Type
|
WASH
|
Details
|
wash with 5% sodium carbonate (100 mL), and 2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Dichloromethane was removed by rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
The residue liquid was distilled with a spinner band column
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OCC(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185.4 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |